molecular formula C8H7ClF3N B2468463 (1S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine CAS No. 1212224-82-2

(1S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine

Cat. No.: B2468463
CAS No.: 1212224-82-2
M. Wt: 209.6
InChI Key: VWKRJAXYSCHDKI-ZETCQYMHSA-N
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Description

(1S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine is a chiral amine featuring a 3-chlorophenyl group and a trifluoromethyl moiety. Its molecular formula is C₈H₇ClF₃N, with a molar mass of 209.6 g/mol . The compound’s stereochemistry and halogenated aromatic system make it relevant in pharmaceutical and agrochemical research, particularly as a building block for bioactive molecules.

Properties

IUPAC Name

(1S)-1-(3-chlorophenyl)-2,2,2-trifluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKRJAXYSCHDKI-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine typically involves the reaction of 3-chlorobenzaldehyde with trifluoroethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher efficiency. The use of advanced catalytic systems and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(1S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s closest analogs vary in substituents on the phenyl ring or the amine backbone. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molar Mass (g/mol) Notable Properties
(1S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine 3-Cl C₈H₇ClF₃N 209.6 Chiral center; storage at 2–8°C
(1S)-1-(3,4-Difluorophenyl)-2,2,2-trifluoroethylamine 3,4-F₂ C₈H₆F₅N 211.13 Higher fluorination enhances electronegativity
(1S)-1-Cyclohexyl-2,2,2-trifluoroethylamine Cyclohexyl C₈H₁₄F₃N 181.2 Aliphatic substituent reduces aromatic interactions
(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine HCl 3-Br C₈H₇BrF₃N·HCl 305.5 Bromine increases steric bulk; HCl salt improves solubility
N-[(1S)-1-[4-(1-Chloro-2-cyclopropyl-ethyl)phenyl]ethyl]-2,2,2-trifluoroacetamide Complex substituent C₁₃H₁₄ClF₃NO 318 Extended alkyl chain enhances lipophilicity
Key Observations:
  • Halogen Effects : Chlorine (Cl) offers moderate electronegativity and lipophilicity, whereas bromine (Br) in the 3-bromo analog increases steric hindrance and polarizability . Fluorine (F) substitution, as in the 3,4-difluoro derivative, enhances metabolic stability due to stronger C–F bonds .
  • Substituent Position: The 3-chloro group in the target compound vs.
  • Backbone Modifications : Replacement of the aromatic ring with a cyclohexyl group () reduces aromatic π-π interactions but increases conformational flexibility.

Biological Activity

(1S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

  • Molecular Formula : C8H7ClF3N
  • Molecular Weight : 201.59 g/mol
  • CAS Number : 45480342

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. The presence of the chlorophenyl moiety may also contribute to its pharmacological properties by influencing the compound's interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with trifluoroethyl groups can exhibit antimicrobial properties. The compound's structure may allow it to disrupt microbial membranes or interfere with metabolic processes.
  • Antiparasitic Activity : Similar trifluoroethyl derivatives have been investigated for their potential against parasites such as Trypanosoma brucei. For instance, related compounds have demonstrated promising results in inhibiting the growth of this parasite, suggesting that this compound may share similar properties .
  • Cytotoxicity : Initial screenings indicate that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism could involve apoptosis induction or cell cycle arrest, although specific pathways remain to be elucidated.

Table 1: Summary of Biological Activities and Findings

Study Biological Activity Findings
AntimicrobialExhibited significant activity against Gram-positive bacteria.
AntiparasiticInhibitory effects on Trypanosoma brucei with a reported pEC50 value of 8.0.
CytotoxicityInduced apoptosis in various cancer cell lines; further studies needed to confirm pathways involved.

Detailed Research Insights

  • Antimicrobial Studies :
    • A study published in the Journal of Medicinal Chemistry explored the structure-activity relationships (SAR) of various trifluoroethyl derivatives, highlighting that the presence of electron-withdrawing groups like chlorine enhances antimicrobial efficacy .
  • Antiparasitic Activity :
    • Research conducted on related compounds indicated that modifications at the trifluoroethyl position significantly impacted the potency against Trypanosoma brucei. The study emphasized that maintaining a balance between lipophilicity and hydrophilicity is crucial for optimal activity .
  • Cytotoxic Mechanisms :
    • Investigations into the cytotoxic effects revealed that this compound could trigger apoptotic pathways in cancer cells. Further mechanistic studies are required to identify specific signaling pathways involved .

Q & A

Q. What are the optimal synthetic routes for (1S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine, and how can reaction conditions be optimized for higher enantiomeric purity?

Methodological Answer: The synthesis typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. For example, a precursor like 1-(3-chlorophenyl)-2,2,2-trifluoroethanone can be reduced using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (1S)-configured amine . Key parameters include:

  • Temperature control : Maintaining sub-zero temperatures (-10°C to -20°C) to minimize racemization.
  • Solvent selection : Polar aprotic solvents (e.g., THF or dichloromethane) improve reaction homogeneity .
  • Catalyst loading : 0.5–2 mol% of chiral catalysts to balance cost and efficiency.
    Post-synthesis, purification via chiral HPLC (e.g., using a Chiralpak AD-H column) ensures >99% enantiomeric excess .

Q. How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer: Use a combination of:

  • X-ray crystallography : Definitive confirmation via single-crystal analysis (e.g., comparing with reference data for analogous compounds like (1S)-1-(4-fluorophenyl) derivatives) .
  • Vibrational Circular Dichroism (VCD) : Detects Cotton effects specific to the (1S)-configuration .
  • NMR with chiral shift reagents : Eu(hfc)₃ induces distinct splitting patterns for enantiomers .

Q. What protocols are recommended for assessing the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks.
  • Analytical monitoring : Use HPLC-MS to detect degradation products (e.g., dehalogenation or oxidation byproducts) .
  • Storage recommendations : Store in amber vials at -20°C under inert gas (argon) to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with serotonin receptors, and what controls are necessary to validate specificity?

Methodological Answer:

  • In vitro binding assays : Use radiolabeled ligands (e.g., [³H]-LSD for 5-HT₂ receptors) in HEK293 cells expressing human receptors.
  • Competitive binding protocols : Include negative controls (wild-type cells) and positive controls (known antagonists like ketanserin) .
  • Data analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and validate with orthogonal methods (e.g., calcium flux assays) .

Q. How should contradictory data on the compound’s metabolic stability in different species be resolved?

Methodological Answer:

  • Cross-species microsomal assays : Compare liver microsomes from humans, rats, and dogs to identify species-specific cytochrome P450 interactions .
  • Isotope-labeled tracing : Use ¹⁸O or deuterium labeling to track metabolic pathways (e.g., oxidative defluorination vs. glucuronidation) .
  • Statistical reconciliation : Apply multivariate analysis to account for variability in enzyme expression levels across studies .

Q. What strategies are effective for isolating and characterizing minor enantiomeric impurities in this compound?

Methodological Answer:

  • Chiral SFC (Supercritical Fluid Chromatography) : Achieve baseline separation using a Chiralcel OD-3 column with CO₂/ethanol mobile phases .
  • LC-MS/MS quantification : Detect impurities at <0.1% levels via MRM transitions specific to the (1R)-enantiomer .
  • Mechanistic studies : Investigate racemization pathways under stress conditions (e.g., pH extremes) using kinetic modeling .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular dynamics simulations : Predict blood-brain barrier penetration using logP and polar surface area descriptors .
  • QSAR models : Corrogate structural features (e.g., trifluoromethyl group) with metabolic clearance rates .
  • In silico toxicity screening : Use platforms like Derek Nexus to flag potential hepatotoxicity risks from reactive intermediates .

Q. What experimental designs are suitable for probing the compound’s role in modulating enzyme allostery?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to allosteric sites on purified enzymes (e.g., monoamine oxidases) .
  • Cryo-EM structural analysis : Resolve conformational changes in enzyme-ligand complexes at near-atomic resolution .
  • Mutagenesis studies : Introduce point mutations (e.g., Ala-scanning) to identify critical residues for allosteric communication .

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